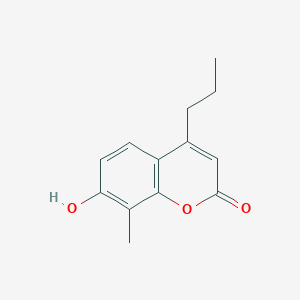

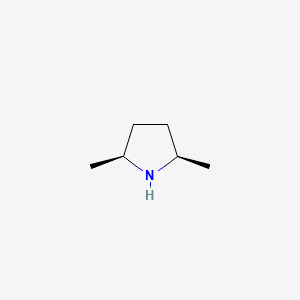

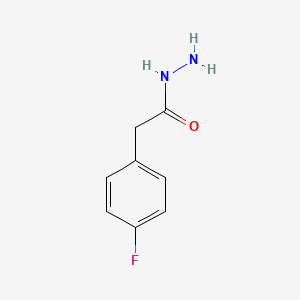

![molecular formula C10H8N2O B1309234 2,4-Dihydrochromeno[4,3-c]pyrazole CAS No. 74618-03-4](/img/structure/B1309234.png)

2,4-Dihydrochromeno[4,3-c]pyrazole

Descripción general

Descripción

2,4-Dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound belonging to the class of chromenopyrazoles. It has a molecular formula of C7H7N3 and a molecular weight of 135.14 g/mol. It has been widely studied in scientific research due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Antitumor Activity

A study conducted by Chen et al. (2012) synthesized a series of 1,4-diaryl-1,4-dihydrochromeno[4,3-c]pyrazoles and tested them for antitumor activities against MCF-7 and HL-60 cells. Among these compounds, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole demonstrated potent antitumor activity in vitro, with minimum IC50 values of 25.31 μg mL−1 and 13.86 μg mL−1 against MCF-7 and HL-60 cells respectively (Chen, Wang, & Su, 2012).

Synthetic Applications

- Anionic Annelation Techniques : Pawlas et al. (2001) developed novel anionic annelation tactics for constructing fused heteroaromatic frameworks, which included the synthesis of 1,4-dihydrochromeno[4,3-c]pyrazoles. This method extended the synthesis technique for various substituted compounds (Pawlas, Vedsø, Jakobsen, Huusfeldt, & Begtrup, 2001).

- One-Pot Synthesis : A study by Sadat-Ebrahimi et al. (2016) described the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines using a simple, efficient one-pot, three-component procedure. This synthesis involved the use of a heterogeneous nanoporous acid catalyst (Sadat-Ebrahimi, Katebi, Pirali-Hamedani, Moghimi, Yahya‐Meymandi, Mahdavi, Shafiee, & Foroumadi, 2016).

Safety and Hazards

The safety data sheet for pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Direcciones Futuras

The synthesis of pyrazole derivatives, including 2,4-Dihydrochromeno[4,3-c]pyrazole, has seen significant progress in recent years, particularly with the integration of green methodologies. Future research directions include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Mecanismo De Acción

Target of Action:

We know that the pyrazole fragment is present in a wide range of biologically active compounds, including fungicides, anti-inflammatory agents, antibacterial drugs, and analgesics

Mode of Action:

The synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazole involves a regioselective method. Ethyl diazoacetate reacts with 2-substituted 3-nitro-2H-chromenes via an AgOAc-catalyzed 1,3-dipolar cycloaddition. This process leads to the formation of ethyl 3,4-dihydrochromeno[3,4-c]pyrazole-1-carboxylates . The initially formed Δ1-pyrazolines subsequently isomerize into more stable Δ2-pyrazolines, which then transform into pyrazoles by eliminating HNO2 (nitrous acid) (Scheme 1) .

Análisis Bioquímico

Biochemical Properties

2,4-Dihydrochromeno[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine derivatives, which are crucial in the synthesis of pyrazole derivatives . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the biomolecules involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, leading to changes in the concentrations of specific metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions. The compound’s function can be modulated by its presence in different subcellular environments, influencing its overall impact on cellular processes .

Propiedades

IUPAC Name |

1,4-dihydrochromeno[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESSNIBRKZKEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319586 | |

| Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

74618-03-4 | |

| Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,4-Dihydrochromeno[4,3-c]pyrazoles interesting as potential antitumor agents?

A: Research indicates that certain derivatives within this class demonstrate promising in vitro antitumor activity. Specifically, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole exhibited potent activity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. [] This suggests that further exploration of this chemical scaffold could lead to the development of novel antitumor therapies.

Q2: What are the common synthetic strategies for obtaining 2,4-Dihydrochromeno[4,3-c]pyrazoles?

A: A key method highlighted in the research involves utilizing readily available flavanone derivatives as starting materials. One efficient approach involves reacting flavanone-4-arylhydrazones with a Vilsmeier reagent, specifically Bis(trichloromethyl) carbonate in DMF, to yield the desired 4-phenyl-2,4-dihydrochromeno[4,3-c]pyrazoles. [, ] This method offers a relatively mild and straightforward route for synthesizing these compounds.

Q3: How does the structure of 2,4-Dihydrochromeno[4,3-c]pyrazoles influence their antitumor activity?

A: While the provided research focuses primarily on synthesis, it does highlight the superior antitumor activity of 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole compared to its 2,4-diaryl counterparts. [] This suggests that the position of the aryl substituents on the pyrazole ring significantly impacts the compound's interaction with its biological target and subsequent antitumor effects. Further research is needed to fully elucidate the structure-activity relationships within this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

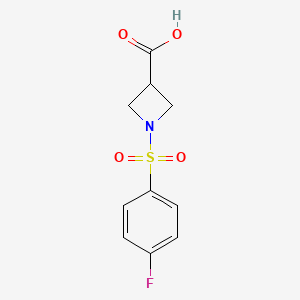

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)

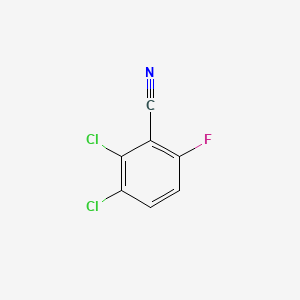

![ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate](/img/structure/B1309172.png)

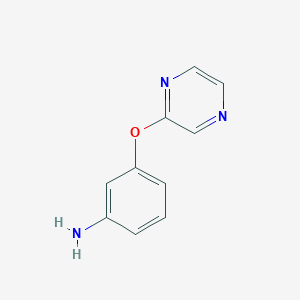

![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)

![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)

![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)